molecular formula C9H18O2 B12527340 4-Octanone, 2-methoxy- CAS No. 654643-24-0

4-Octanone, 2-methoxy-

Cat. No.: B12527340
CAS No.: 654643-24-0
M. Wt: 158.24 g/mol
InChI Key: ZSFRMKSWMQUPJS-UHFFFAOYSA-N
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Description

4-Octanone, 2-methoxy- is an organic compound with the molecular formula C9H18O2. It is a ketone with a methoxy group attached to the second carbon atom. This compound is part of the larger family of aliphatic ketones, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octanone, 2-methoxy- typically involves the reaction of 2-methoxy-1-butanol with an appropriate oxidizing agent. One common method is the oxidation of 2-methoxy-1-butanol using chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure the selective formation of the ketone.

Industrial Production Methods

In an industrial setting, the production of 4-Octanone, 2-methoxy- can be achieved through the catalytic oxidation of 2-methoxy-1-butanol. This process often employs metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction is typically conducted at elevated temperatures and pressures to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Octanone, 2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction of 4-Octanone, 2-methoxy- using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) results in the formation of the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in sulfuric acid (H2SO4).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

4-Octanone, 2-methoxy- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Octanone, 2-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ketone functional group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Octanone: Another aliphatic ketone with similar structural features but without the methoxy group.

    4-Octanone: Similar to 4-Octanone, 2-methoxy- but lacks the methoxy group.

Uniqueness

4-Octanone, 2-methoxy- is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

654643-24-0

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-methoxyoctan-4-one

InChI

InChI=1S/C9H18O2/c1-4-5-6-9(10)7-8(2)11-3/h8H,4-7H2,1-3H3

InChI Key

ZSFRMKSWMQUPJS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(C)OC

Origin of Product

United States

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